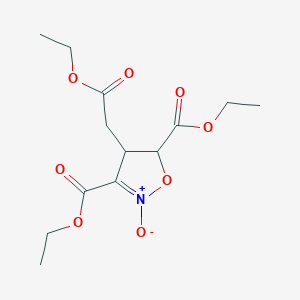![molecular formula C10H14N2O5S2 B4931184 N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine](/img/structure/B4931184.png)
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine, also known as DMTS, is a chemical compound with potential applications in scientific research. DMTS is a sulfonamide derivative that has been synthesized and studied for its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine is not fully understood, but it is believed to involve inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide, and are involved in a variety of biological processes. Inhibition of carbonic anhydrases by N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine may have implications for the treatment of diseases such as glaucoma and epilepsy.
Biochemical and Physiological Effects
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine inhibits carbonic anhydrase activity in a dose-dependent manner. In vivo studies have shown that N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine can reduce intraocular pressure in animal models of glaucoma. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has also been shown to have anticonvulsant effects in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has several advantages for use in lab experiments. It is a stable and reliable compound that can be synthesized in high yield and purity. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine is also relatively easy to work with, and can be used in a variety of experimental settings. However, there are also limitations to the use of N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could confound experimental results.
Direcciones Futuras
There are several future directions for research on N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine. One area of interest is the development of new analogs of N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine with improved pharmacological properties. Another area of interest is the use of N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine as a diagnostic tool for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine and its potential applications in the treatment of diseases such as glaucoma and epilepsy.
Conclusion
In conclusion, N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine is a sulfonamide derivative that has potential applications in scientific research. Its synthesis method has been optimized for high yield and purity, making it a reliable compound for use in lab experiments. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has been studied for its biochemical and physiological effects, and has shown promise as a tool to study the role of sulfonamide derivatives in biological systems. Further research is needed to fully understand the mechanism of action of N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine and its potential applications in the treatment of diseases.
Métodos De Síntesis
The synthesis of N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine involves the reaction of 4-(dimethylamino)sulfonyl-2-thiophenecarboxylic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide. The resulting product is then reacted with beta-alanine to yield N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine. This synthesis method has been optimized for high yield and purity, making N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine a reliable compound for scientific research.
Aplicaciones Científicas De Investigación
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has potential applications in scientific research as a tool to study the role of sulfonamide derivatives in biological systems. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has been used as a probe to study the mechanism of action of sulfonamide drugs, which are commonly used in the treatment of bacterial infections. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
Propiedades
IUPAC Name |
3-[[4-(dimethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S2/c1-12(2)19(16,17)7-5-8(18-6-7)10(15)11-4-3-9(13)14/h5-6H,3-4H2,1-2H3,(H,11,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCLLWAWKDAYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-10H-phenothiazine-10-carboxamide](/img/structure/B4931111.png)

![3-hydroxy-10-(2-oxo-2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium bromide](/img/structure/B4931131.png)


![methyl 4-[(3-{4-[(4-hydroxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4931156.png)

![9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B4931180.png)

![4-chloro-3-[3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B4931201.png)
![3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4931208.png)

![4-(4-bromophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4931217.png)